molecular formula C15H10ClNO4S B14377814 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione CAS No. 88701-97-7

4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione

Cat. No.: B14377814
CAS No.: 88701-97-7
M. Wt: 335.8 g/mol
InChI Key: SQPXYOKPZWRHMU-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, an oxirane ring, and a benzoxathiazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione typically involves multiple steps. One common approach is the reaction of 4-chlorophenyl with an appropriate epoxide precursor under controlled conditions to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione involves its interaction with specific molecular targets. The oxirane ring is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzoxathiazine moiety in 4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione distinguishes it from other similar compounds.

Properties

CAS No.

88701-97-7

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.8 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)oxiran-2-yl]-1,2λ6,3-benzoxathiazine 2,2-dioxide

InChI

InChI=1S/C15H10ClNO4S/c16-10-7-5-9(6-8-10)14-15(20-14)13-11-3-1-2-4-12(11)21-22(18,19)17-13/h1-8,14-15H

InChI Key

SQPXYOKPZWRHMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)O2)C3C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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